molecular formula C19H19N3O4 B2769378 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-21-1

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2769378
CAS No.: 1007186-21-1
M. Wt: 353.378
InChI Key: BZVMJEMSBNUIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a nitroethyl group, and a phenyl group attached to the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with nitroethane to form 1-(3-methoxyphenyl)-2-nitropropene. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives that retain the core pyrazole structure. These products can be further functionalized for specific applications in research and industry .

Scientific Research Applications

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol include other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[1-(3-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-18(19(23)22(20-13)15-8-4-3-5-9-15)17(12-21(24)25)14-7-6-10-16(11-14)26-2/h3-11,17,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMQQOYMUODDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.